molecular formula C22H23N5O2 B13882496 N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide

N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide

Cat. No.: B13882496
M. Wt: 389.4 g/mol
InChI Key: MDPFYWVVANUAGW-UHFFFAOYSA-N
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Description

N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a pyrimidine ring, an azetidine ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with an amine to form the azetidine ring.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrimidine-azetidine intermediate with a benzamide derivative through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is utilized in the development of new materials and chemical processes, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in inhibition or activation of biochemical pathways, depending on the nature of the target and the binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-pyrimidine-amine derivatives: These compounds share structural similarities with N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide and exhibit comparable biological activities.

    Imatinib: A well-known tyrosine kinase inhibitor with a similar pyrimidine core structure.

    N-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide: Another compound with a pyrimidine and benzamide moiety, used in similar research applications.

Uniqueness

This compound is unique due to the presence of the azetidine ring and the specific substitution pattern on the pyrimidine and benzamide moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide

InChI

InChI=1S/C22H23N5O2/c1-15-6-8-18(9-7-15)29-19-13-27(14-19)20-10-11-24-22(26-20)25-17-5-3-4-16(12-17)21(28)23-2/h3-12,19H,13-14H2,1-2H3,(H,23,28)(H,24,25,26)

InChI Key

MDPFYWVVANUAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC

Origin of Product

United States

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